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Compound of Interest

Compound Name: BIM-23027

Cat. No.: B15616551 Get Quote

Milford, MA - BIM-23027, a potent and selective somatostatin receptor subtype 2 (sst2) agonist,

emerged from the dedicated research efforts at Biomeasure Incorporated, later acquired by

Ipsen. This synthetic cyclic octapeptide was instrumental in advancing the understanding of the

physiological roles of the sst2 receptor, particularly in neurotransmission and ion transport. This

in-depth guide provides a comprehensive overview of the history, discovery, and

pharmacological profile of BIM-23027, tailored for researchers, scientists, and drug

development professionals.

A Historical Perspective: The Genesis of a Selective
Agonist
The development of BIM-23027 is rooted in the broader endeavor to create metabolically

stable analogs of the native hormone somatostatin. The initial discovery and development of

somatostatin analogs were driven by the need for therapeutics with prolonged half-lives and

greater receptor subtype selectivity. Biomeasure Inc. (now part of Ipsen) was a key player in

this field, systematically synthesizing and characterizing a range of somatostatin-like peptides.

While the precise date of the initial synthesis of BIM-23027 is not publicly available, its

characterization in peer-reviewed literature first appeared in the mid-1990s. The compound

was part of a series of molecules designed to probe the structure-activity relationships of

somatostatin and to develop tools for studying the distinct functions of its five receptor

subtypes.
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Pharmacological Profile and Quantitative Data
BIM-23027 is characterized by its high affinity and selective agonist activity at the sst2 receptor.

This selectivity has made it an invaluable tool for dissecting the specific contributions of this

receptor subtype in various physiological processes.

Parameter Value Species/System Reference

EC50 (sst2 receptor) 0.32 nM
Recombinant sst2

receptors
[1]

EC50 (inhibition of

carbachol-stimulated

short-circuit current)

0.29 nM
Rat distal colonic

mucosa
[1]

Ki (displacement of

[125I]Tyr11-SRIF)

Not explicitly stated,

but high affinity

Rat colonic mucosal

membranes
[1]

Effective

Concentration Range

(Dopamine Release)

10 - 100 nM Rat striatal slices [1]

Key Experiments and Detailed Methodologies
The pharmacological and functional properties of BIM-23027 were elucidated through a series

of key in vitro and ex vivo experiments.

Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of BIM-23027 for somatostatin

receptors.

Protocol:

Membrane Preparation: Crude membranes were prepared from tissues or cells expressing

somatostatin receptors (e.g., rat colonic mucosal membranes or cell lines transfected with

specific sst receptor subtypes). Tissues were homogenized in ice-cold buffer and centrifuged

to pellet the membranes.
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Binding Reaction: Membranes were incubated with a radiolabeled somatostatin analog (e.g.,

[125I]Tyr11-SRIF) in the presence of increasing concentrations of unlabeled BIM-23027.

Separation and Counting: The reaction was terminated by rapid filtration through glass fiber

filters to separate bound from free radioligand. The radioactivity retained on the filters was

then quantified using a gamma counter.

Data Analysis: Competition binding curves were generated, and the inhibitor constant (Ki)

was calculated using the Cheng-Prusoff equation.

Measurement of Electrogenic Ion Transport
Objective: To assess the functional activity of BIM-23027 in modulating ion transport in the

intestine.

Protocol:

Tissue Preparation: Segments of rat distal colon were isolated and mounted in Ussing

chambers, which allow for the measurement of short-circuit current (Isc), an indicator of net

ion transport.

Experimental Setup: The tissues were bathed in Krebs-bicarbonate solution and gassed with

95% O2/5% CO2. The potential difference across the tissue was clamped at 0 mV, and the

Isc was continuously recorded.

Drug Application: After a baseline period, BIM-23027 was added to the serosal side of the

tissue. In some experiments, the tissue was pre-stimulated with a secretagogue like

carbachol to induce an increase in Isc.

Data Analysis: The change in Isc following the addition of BIM-23027 was measured and

used to determine its potency (EC50) and efficacy.

In Vitro Dopamine Release Assay
Objective: To investigate the effect of BIM-23027 on dopamine release from striatal tissue.

Protocol:
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Tissue Preparation: Coronal slices of rat striatum were prepared using a vibratome and pre-

incubated in oxygenated artificial cerebrospinal fluid (aCSF).

Superfusion: The slices were then transferred to a superfusion chamber and continuously

perfused with aCSF.

Stimulation and Sample Collection: After a washout period, the slices were stimulated with

high potassium (K+) or other depolarizing agents to evoke dopamine release. Fractions of

the superfusate were collected at regular intervals. BIM-23027 was included in the perfusion

medium to assess its effect on stimulated dopamine release.

Dopamine Quantification: The concentration of dopamine in the collected fractions was

determined using high-performance liquid chromatography (HPLC) with electrochemical

detection.

Data Analysis: The amount of dopamine released in the presence of BIM-23027 was

compared to the release in its absence to determine the modulatory effect.

Signaling Pathways Modulated by BIM-23027
Activation of the sst2 receptor by BIM-23027 initiates a cascade of intracellular signaling

events, primarily through its coupling to pertussis toxin-sensitive Gi/o proteins.[2]

Inhibition of Adenylyl Cyclase
A canonical signaling pathway for sst2 receptors is the inhibition of adenylyl cyclase, leading to

a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This reduction in cAMP can affect

the activity of protein kinase A (PKA) and downstream phosphorylation events, ultimately

influencing cellular processes like hormone secretion and cell proliferation.

BIM-23027 sst2 Receptor
Binds to

Gi Protein
Activates

Adenylyl Cyclase

Inhibits

cAMP
Converts

ATP

Protein Kinase A
Activates Cellular Response

(e.g., Inhibition of Secretion)
Leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15616551?utm_src=pdf-body
https://www.benchchem.com/product/b15616551?utm_src=pdf-body
https://www.benchchem.com/product/b15616551?utm_src=pdf-body
https://www.benchchem.com/product/b15616551?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12878607/
https://pubmed.ncbi.nlm.nih.gov/7910018/
https://en.wikipedia.org/wiki/Somatostatin_receptor_2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8699000/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

BIM-23027-mediated inhibition of the adenylyl cyclase pathway.

Modulation of MAP Kinase Pathway
The sst2 receptor has also been shown to influence the mitogen-activated protein (MAP)

kinase signaling cascade.[2][6][7][8] This pathway is crucial for regulating cell growth,

differentiation, and survival. The effects of sst2 activation on the MAP kinase pathway can be

complex and cell-type specific, sometimes leading to anti-proliferative effects.
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Modulation of the MAP kinase pathway by BIM-23027.

Experimental Workflow Overview
The characterization of BIM-23027 followed a logical progression from fundamental binding

studies to functional assays in relevant biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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